Cas no 2377033-11-7 (Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))

Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1)
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- インチ: 1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H
- InChIKey: UYVIHJIPPYUMHF-UHFFFAOYSA-N
- ほほえんだ: NC1CC(=C2CCC2)C1.Cl
Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7459766-0.25g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95.0% | 0.25g |
$438.0 | 2025-03-11 | |
Enamine | EN300-7459766-0.05g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95.0% | 0.05g |
$205.0 | 2025-03-11 | |
Enamine | EN300-7459766-5.0g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95.0% | 5.0g |
$2566.0 | 2025-03-11 | |
Aaron | AR027TXR-500mg |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95% | 500mg |
$976.00 | 2025-02-15 | |
1PlusChem | 1P027TPF-250mg |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95% | 250mg |
$604.00 | 2024-05-23 | |
Aaron | AR027TXR-5g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95% | 5g |
$3554.00 | 2023-12-15 | |
Aaron | AR027TXR-1g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95% | 1g |
$1241.00 | 2025-02-15 | |
1PlusChem | 1P027TPF-10g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95% | 10g |
$4768.00 | 2024-05-23 | |
1PlusChem | 1P027TPF-5g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95% | 5g |
$3234.00 | 2024-05-23 | |
1PlusChem | 1P027TPF-1g |
3-cyclobutylidenecyclobutan-1-amine hydrochloride |
2377033-11-7 | 95% | 1g |
$1155.00 | 2024-05-23 |
Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1)に関する追加情報
Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) (CAS No. 2377033-11-7): A Comprehensive Overview in Modern Chemical Biology
The compound Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1), identified by its CAS number 2377033-11-7, represents a fascinating molecule in the realm of chemical biology. This zwitterionic salt, derived from the cyclobutylamine backbone with a unique 3-cyclobutylidene substituent, has garnered significant attention due to its structural novelty and potential biological applications. The hydrochloride form (1:1) enhances its solubility in aqueous environments, making it a versatile candidate for further investigation in drug discovery and material science.
The structural framework of Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) is characterized by a rigid cyclobutane ring linked to an amine group, further modified by a cyclobutylidene moiety at the third position. This configuration imparts unique steric and electronic properties to the molecule, which can be exploited for various biochemical interactions. The presence of the hydrochloride salt form ensures stability and facilitates its use in solution-based assays and formulations.
In recent years, the exploration of heterocyclic compounds with appended functional groups has led to groundbreaking discoveries in medicinal chemistry. The cyclobutylidene substituent in Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) introduces a conformationally constrained system that can modulate binding affinities and selectivity in biological targets. This has prompted researchers to investigate its potential as a scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex molecules. The cycloalkylamine core is a well-documented pharmacophore in drug design, known for its ability to interact with various biological receptors and enzymes. By incorporating the 3-cyclobutylidene group, the molecule gains additional binding pockets that can be tailored for specific interactions, enhancing its utility in targeted therapies.
Recent studies have highlighted the importance of conformational rigidity in drug-like molecules. The cyclobutane ring in Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) provides a stable scaffold that minimizes unwanted conformational flexibility, which is often detrimental to drug efficacy. This rigidity allows for precise alignment with biological targets, improving binding affinity and reducing off-target effects. Such properties make this compound an attractive candidate for further development in structure-based drug design.
The hydrochloride form of this compound also offers practical advantages in formulation and administration. Salts are generally more soluble than their free base forms, which facilitates their use in pharmaceutical formulations. Additionally, the zwitterionic nature of the hydrochloride salt enhances its stability under various conditions, making it suitable for long-term storage and transportation without significant degradation.
In the context of modern chemical biology, the synthesis and characterization of novel heterocyclic compounds like Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1) are essential for advancing our understanding of molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate the structural features and dynamic behavior of this compound. These studies provide valuable insights into how structural modifications can influence biological activity.
The potential applications of this compound extend beyond traditional pharmaceuticals. In material science, for instance, derivatives of cycloalkylamines have been explored as building blocks for polymers with unique mechanical and thermal properties. The rigid framework provided by the cyclobutane ring can contribute to enhanced material stability and performance under extreme conditions.
The development of new synthetic methodologies has also been instrumental in expanding the chemical space available for exploring derivatives of Cyclobutanamine, 3-cycлобутилидене-, hydrochloride (1:1). Transition-metal-catalyzed reactions have enabled efficient functionalization at specific positions on the cycloalkylamine core, allowing chemists to tailor molecular properties with high precision. These advances have opened up new avenues for designing molecules with enhanced biological activity.
Future research directions may focus on exploring the pharmacological profile of this compound through high-throughput screening campaigns and structure-activity relationship studies. By systematically varying substituents on the cycloalkylamine core, researchers can identify optimal configurations that maximize biological efficacy while minimizing toxicity. Such efforts are crucial for translating laboratory discoveries into viable therapeutic candidates.
The integration of computational chemistry with experimental techniques has revolutionized drug discovery pipelines over recent decades. By leveraging predictive models based on large datasets of known bioactive compounds, researchers can accelerate the identification of promising scaffolds like Cycлобутанамин гидрохлорид (CAS No. 2377033-11-7). This interdisciplinary approach ensures that synthetic efforts are guided by robust theoretical frameworks derived from cutting-edge computational methods.
In conclusion, Cycлобутанамин гидрохлорид stands as a testament to the ongoing innovation in chemical biology research. Its unique structural features combined with practical advantages such as solubility make it a valuable asset for both academic investigations and industrial applications. As our understanding of molecular interactions continues to evolve at an unprecedented pace، compounds like this will undoubtedly play pivotal roles in shaping future therapeutic strategies across multiple disciplines。
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